Differential Hepatic Uptake Transporter Selectivity: HDCA as an OATP1-Selective Substrate Excluding NTCP
In a head-to-head comparison using HeLa cells stably transfected with rat NTCP or OATP1, unconjugated hyodeoxycholate was transported by OATP1 but not by NTCP, whereas other unconjugated dihydroxy bile acids (chenodeoxycholate, ursodeoxycholate) were not substrates for either transporter [1]. This unique OATP1-selective profile distinguishes HDCA-based probes from FITC-deoxycholic acid (which is also an OATP1 substrate) and from FITC-cholic acid derivatives (which are transported by both NTCP and OATP1) [1]. The differential selectivity enables OATP1-specific transport assays without NTCP background interference.
| Evidence Dimension | Transporter substrate status (qualitative: substrate vs. non-substrate) |
|---|---|
| Target Compound Data | Hyodeoxycholate (HDCA): OATP1 substrate; NTCP non-substrate |
| Comparator Or Baseline | Cholate: both NTCP and OATP1 substrate; Chenodeoxycholate and Ursodeoxycholate: non-substrates for both NTCP and OATP1 |
| Quantified Difference | Qualitative binary difference (HDCA = OATP1(+)/NTCP(−) vs. Cholate = OATP1(+)/NTCP(+); CDCA/UDCA = OATP1(−)/NTCP(−)) |
| Conditions | HeLa cell lines stably transfected with rat ntcp or oatp1 under zinc-inducible promoter; 3H-radiolabeled bile acid derivatives |
Why This Matters
This differential selectivity allows FITC-HDCA to be used as an OATP1-specific probe in co-culture or in vivo settings where NTCP and OATP1 are co-expressed, avoiding confounding signals from NTCP-mediated uptake that would occur with FITC-cholic acid derivatives.
- [1] Hata S, et al. Substrate specificities of rat oatp1 and ntcp: implications for hepatic organic anion uptake. Am J Physiol Gastrointest Liver Physiol. 2003;285(5):G829-39. DOI: 10.1152/ajpgi.00352.2002. PMID: 12842829. View Source
